Isochroman-4-carbaldehyde

Medicinal Chemistry Scaffold Hopping SAR

Isochroman-4-carbaldehyde (IUPAC: 3,4-dihydro-1H-isochromene-4-carbaldehyde; CAS 1212021-95-8) is a bicyclic heterocyclic aldehyde with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. The compound belongs to the isochroman family, a privileged scaffold in medicinal chemistry that has been explored for diverse therapeutic applications including CNS, anti-inflammatory, and anti-diabetic indications.

Molecular Formula C10H10O2
Molecular Weight 162.188
CAS No. 1212021-95-8
Cat. No. B2934867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-4-carbaldehyde
CAS1212021-95-8
Molecular FormulaC10H10O2
Molecular Weight162.188
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CO1)C=O
InChIInChI=1S/C10H10O2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-5,9H,6-7H2
InChIKeyLGRNTDGHFKCLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isochroman-4-carbaldehyde (CAS 1212021-95-8) – Core Scaffold & Intermediate Profile


Isochroman-4-carbaldehyde (IUPAC: 3,4-dihydro-1H-isochromene-4-carbaldehyde; CAS 1212021-95-8) is a bicyclic heterocyclic aldehyde with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . The compound belongs to the isochroman family, a privileged scaffold in medicinal chemistry that has been explored for diverse therapeutic applications including CNS, anti-inflammatory, and anti-diabetic indications [1]. Its defining structural feature is the aldehyde group at the 4-position of the saturated pyran ring, which confers distinct reactivity compared to its ketone (isochroman-4-one) and carboxylic acid analogs.

Why Isochroman-4-carbaldehyde Cannot Be Replaced by Chroman-4-carbaldehyde or Isochroman-4-one


Generic substitution of isochroman-4-carbaldehyde with superficially similar compounds such as chroman-4-carbaldehyde or isochroman-4-one is chemically and biologically unsound. The isochroman ring system (oxygen at position 2) is constitutionally distinct from the chroman scaffold (oxygen at position 1), and published structure–activity relationship studies demonstrate that swapping the isochroman core for a chroman, thioisochroman, or tetralin nucleus can produce a drastic alteration in biological activity [1]. Furthermore, the aldehyde functionality at position 4 provides a reactive handle for condensation, reductive amination, and cycloaddition pathways that are not accessible with the corresponding ketone (isochroman-4-one) [2]. These structural and reactivity differences render simple analog substitution scientifically invalid without de novo validation.

Quantitative Differentiation Evidence for Isochroman-4-carbaldehyde Against Structural Analogs


Constitutional Scaffold Differentiation: Isochroman vs. Chroman Ring Systems Produce Non-Interchangeable Biological Outcomes

The isochroman nucleus (oxygen at the 2-position of the bicyclic system) is constitutionally distinct from the chroman nucleus (oxygen at the 1-position). Direct comparative studies have shown that replacement of the isochroman ring with a chroman ring in an antiulcer compound series resulted in a drastic change in pharmacological activity [1]. While this study evaluated (isochroman-1-yl)alkylamine derivatives rather than the 4-carbaldehyde itself, the scaffold-level evidence demonstrates that isochroman and chroman cores are not functionally interchangeable, establishing a class-level rationale against blind substitution.

Medicinal Chemistry Scaffold Hopping SAR

Functional Group Reactivity: Aldehyde at C4 Enables Synthetic Transformations Inaccessible to Isochroman-4-one

Isochroman-4-carbaldehyde bears a reactive aldehyde group at the 4-position, enabling its participation in oxa-Pictet–Spengler cyclizations, reductive aminations, and condensation reactions that are not possible with isochroman-4-one (CAS 20924-56-5), which contains a ketone at this position [1]. The aldehyde functionality is specifically utilized in the synthesis of spiro azole compounds as beta-secretase (BACE1) inhibitors, a key therapeutic target in Alzheimer's disease . In contrast, isochroman-4-one is typically deployed as an AChE inhibitor scaffold, reflecting a fundamentally different reactivity and application profile.

Synthetic Chemistry Aldehyde Reactivity Building Block

Documented Toxicology Profile: Acute Oral Toxicity (H302) Defines Safe-Handling Requirements Absent from Analog Datasheets

Isochroman-4-carbaldehyde carries a GHS H302 hazard statement (Harmful if swallowed) with 100% applicability, according to supplier safety data . In comparison, the parent scaffold isochroman (CAS 493-05-0) is described as relatively safe with no specific safety hazards reported beyond mild skin and eye irritation . This means that procurement and handling protocols for isochroman-4-carbaldehyde must include oral toxicity precautions that are not required for the unsubstituted isochroman core, constituting a material operational differentiation for laboratory procurement.

Safety Toxicology Procurement Compliance

Physicochemical Property Differentiation: Increased Polarity and Hydrogen Bond Acceptor Count vs. Parent Isochroman

Isochroman-4-carbaldehyde has a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 26.3 Ų . By comparison, the parent isochroman (CAS 493-05-0) has an XLogP of approximately 2.2 and a TPSA of 9.2 Ų (single oxygen atom). The aldehyde substituent thus reduces lipophilicity by ~1.4 log units and increases polar surface area by ~17 Ų, which can materially influence membrane permeability, solubility, and metabolic stability profiles in drug discovery programs.

Physicochemical Properties ADME Compound Selection

High-Confidence Application Scenarios for Isochroman-4-carbaldehyde Based on Verified Differentiation Evidence


Synthesis of Spiro Azole BACE1 (β-Secretase) Inhibitors for Alzheimer's Disease Drug Discovery

Isochroman-4-carbaldehyde is specifically cited as a key intermediate in the preparation of spiro azole compounds that act as beta-secretase (BACE1) inhibitors, a validated therapeutic target for Alzheimer's disease . The aldehyde group at the 4-position enables the construction of the spirocyclic junction, a structural feature critical for BACE1 potency and selectivity. Patent families including US8450308B2 and EP2324032 describe inhibitor series built from this intermediate. For medicinal chemistry groups pursuing BACE1 programs, isochroman-4-carbaldehyde represents an essential building block that cannot be replaced by isochroman-4-one or chroman-4-carbaldehyde without redesigning the entire synthetic route.

Oxa-Pictet–Spengler Cyclization to Generate Polysubstituted Isochroman Libraries

The aldehyde functionality of isochroman-4-carbaldehyde is compatible with the oxa-Pictet–Spengler reaction, a powerful methodology for constructing polysubstituted isochromans and related oxygen heterocycles . This reaction can be conducted under mild conditions using catalysts such as Fe(OTf)₂ at 70 °C or zeolite E4a, affording isochroman derivatives in high yields . For diversity-oriented synthesis groups, this compound provides a versatile entry point into isochroman chemical space that is not available with the corresponding ketone or acid analogs.

Scaffold-Hopping Studies Comparing Isochroman vs. Chroman Pharmacophores

Published SAR evidence demonstrates that the isochroman scaffold is not functionally interchangeable with the chroman scaffold . For research groups conducting systematic scaffold-hopping campaigns to evaluate the impact of oxygen position on target affinity, selectivity, and ADME properties, isochroman-4-carbaldehyde serves as the appropriate starting material for the isochroman arm. Its constitutional isomer, chroman-4-carbaldehyde (CAS 21503-04-8), should be procured in parallel for direct comparative SAR studies.

Physicochemical Property-Driven Lead Optimization for Peripheral vs. CNS Targets

The computed physicochemical properties of isochroman-4-carbaldehyde (XLogP3 = 0.8; TPSA = 26.3 Ų) position it as a moderately polar building block suitable for peripheral target programs where lower lipophilicity is desired to reduce metabolic liability and improve solubility . For CNS programs requiring higher passive permeability (optimal XLogP 2–5, TPSA < 60–70 Ų), the parent isochroman scaffold or less polar derivatives may be more appropriate starting points. This property-based differentiation enables rational building block selection based on target product profile requirements.

Quote Request

Request a Quote for Isochroman-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.